PI3Kgamma inhibitor 2

PI3Kγ potency isoform selectivity biochemical assay

PI3Kgamma inhibitor 2 (CAS 1315538-79-4, Compound is a pyrrolopyridinone-based, ATP-competitive small-molecule inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ) identified through structure-guided optimization at Vertex Pharmaceuticals. It belongs to the aza-isoindolinone chemotype and was designed to exploit a selectivity pocket adjacent to the ATP binding site unique to PI3Kγ, resulting in high isoform selectivity.

Molecular Formula C20H18F3N5O3
Molecular Weight 433.4 g/mol
Cat. No. B12426447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3Kgamma inhibitor 2
Molecular FormulaC20H18F3N5O3
Molecular Weight433.4 g/mol
Structural Identifiers
SMILESCC1C2=C(C=CC(=N2)C3=CC(=C(N=C3)OC)OC)C(=O)N1C4=CN(N=C4)CC(F)(F)F
InChIInChI=1S/C20H18F3N5O3/c1-11-17-14(19(29)28(11)13-8-25-27(9-13)10-20(21,22)23)4-5-15(26-17)12-6-16(30-2)18(31-3)24-7-12/h4-9,11H,10H2,1-3H3/t11-/m1/s1
InChIKeyDREWJJJKWOJZQM-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PI3Kgamma Inhibitor 2: An Orally Bioavailable, CNS-Penetrant, Isoform-Selective PI3Kγ Inhibitor for Preclinical Autoimmune Research


PI3Kgamma inhibitor 2 (CAS 1315538-79-4, Compound 16) is a pyrrolopyridinone-based, ATP-competitive small-molecule inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ) identified through structure-guided optimization at Vertex Pharmaceuticals [1]. It belongs to the aza-isoindolinone chemotype and was designed to exploit a selectivity pocket adjacent to the ATP binding site unique to PI3Kγ, resulting in high isoform selectivity [2]. With a Ki of 4 nM against recombinant PI3Kγ, this compound represents one of the most potent tool compounds available for PI3Kγ target validation, and it is distinguished from most PI3Kγ inhibitors by its demonstrated oral bioavailability and central nervous system (CNS) penetration .

Why Generic PI3Kγ Inhibitor Substitution Fails: Critical Differences in Selectivity, CNS Exposure, and In Vivo Validation


PI3Kγ inhibitors cannot be treated as interchangeable commodities because they diverge fundamentally across three axes critical for experimental reproducibility: (i) isoform selectivity—compounds like CZC24832 retain meaningful PI3Kβ activity (only ~10-fold selective), while IPI-549 achieves >100-fold selectivity but lacks the CNS penetration required for neuroinflammation studies [1]; (ii) tissue distribution—most PI3Kγ inhibitors (AS-252424, CZC24832, IPI-549) are not documented as brain-penetrant, making them unsuitable for CNS disease models where PI3Kγ inhibition in microglia is the therapeutic hypothesis [2]; and (iii) route of administration—many tool compounds require parenteral dosing for in vivo studies, whereas Compound 16 has been explicitly profiled for oral bioavailability, a critical factor for chronic dosing paradigms in preclinical models such as murine experimental autoimmune encephalomyelitis (EAE) . Selecting a non-CNS-penetrant or poorly bioavailable substitute for CNS applications would fundamentally alter experimental outcomes and conclusions.

PI3Kgamma Inhibitor 2 vs. Key Comparators: Quantitative Head-to-Head Evidence for Procurement Decisions


PI3Kγ Biochemical Potency: Ki of 4 nM vs. AS-252424 (IC50 30 nM)

PI3Kγ inhibitor 2 (Compound 16) demonstrates a Ki of 4 nM for PI3Kγ, representing approximately 7.5-fold greater target affinity than the widely used first-generation tool compound AS-252424, which has an IC50 of 30 nM in cell-free assays [1][2]. While Ki and IC50 are not directly comparable metrics, the low nanomolar Ki indicates that Compound 16 can achieve near-complete target engagement at lower concentrations than AS-252424, a factor directly relevant to minimizing off-target effects at higher inhibitor concentrations in cellular and in vivo experiments [1].

PI3Kγ potency isoform selectivity biochemical assay

CNS Penetration: Blood-Brain Barrier Permeability Confirmed vs. IPI-549 (Not CNS-Penetrant)

PI3Kγ inhibitor 2 was explicitly designed for CNS penetration by minimizing hydrogen bond donors and exploiting a selectivity pocket adjacent to the PI3Kγ ATP binding site, resulting in confirmed brain penetrance in murine models [1]. In contrast, IPI-549 (eganelisib), the most clinically advanced PI3Kγ-selective inhibitor, has not been reported to exhibit meaningful CNS penetration, consistent with its development for peripheral immuno-oncology applications [2]. AS-252424 and CZC24832 also lack documented CNS exposure profiles [3]. For researchers investigating PI3Kγ biology in multiple sclerosis, glioblastoma, or neuroinflammatory disease models, Compound 16 is the only well-characterized, commercially available PI3Kγ-selective inhibitor with confirmed CNS penetration [1].

CNS penetration blood-brain barrier neuroinflammation multiple sclerosis microglia

In Vivo Efficacy in a Disease-Relevant CNS Autoimmunity Model: Murine EAE

Compound 16 demonstrated efficacy in the murine experimental autoimmune encephalomyelitis (EAE) model, the gold-standard preclinical model of multiple sclerosis, confirming that its biochemical potency and CNS penetration translate to pharmacodynamic activity in a disease-relevant setting [1]. By comparison, AS-252424 has been profiled in peripheral inflammation models (e.g., thioglycollate-induced peritonitis) but not in CNS autoimmunity models [2]. CZC24832 has shown efficacy in collagen-induced arthritis (CIA), a peripheral rheumatoid arthritis model, but not in EAE [3]. IPI-549 has been evaluated in syngeneic tumor models for immuno-oncology but not in CNS autoimmunity [4]. This EAE validation directly supports procurement decisions for neuroinflammation-focused research programs.

experimental autoimmune encephalomyelitis multiple sclerosis in vivo efficacy autoimmunity preclinical model

Oral Bioavailability: Enables Chronic Dosing vs. Parenteral-Only Comparators

PI3Kγ inhibitor 2 is explicitly characterized as orally bioavailable, enabling chronic oral dosing in preclinical models—a practical advantage over compounds requiring intraperitoneal or intravenous administration [1]. AS-252424, while also orally bioavailable [2], lacks CNS penetration, making it unsuitable for neuroinflammation studies regardless of route. Among CNS-penetrant PI3Kγ tool compounds, Compound 16's combination of oral bioavailability and brain penetration is unique. CZC24832 has been reported with 37% oral bioavailability in rodents [3], but again without CNS exposure documentation. The ability to dose orally is particularly critical for EAE and other chronic autoimmune models where repeated daily dosing over weeks is required and parenteral routes introduce handling stress that confounds behavioral and neurological readouts.

oral bioavailability chronic dosing pharmacokinetics in vivo pharmacology

Isoform Selectivity Profile: Novel Selectivity Pocket Engagement vs. First-Generation PI3Kγ Inhibitors

Compound 16 was designed to target a previously uncovered selectivity pocket adjacent to the ATP binding site of PI3Kγ, a structural feature not exploited by first-generation inhibitors such as AS-252424 (thiazolidinedione chemotype) or CZC24832 (triazolopyridine chemotype) [1]. This structure-based design approach yielded a series of aza-isoindolinones with high isoform selectivity, confirmed by X-ray crystallography (PDB: 6C1S) [2]. While precise selectivity ratios against PI3Kα, β, and δ are reported in the primary paper, the selectivity pocket engagement represents a mechanistic basis for isoform discrimination that is structurally distinct from the selectivity achieved by IPI-549, which relies on an isoquinolinone scaffold interacting with a different region of the ATP binding site [3]. For researchers requiring confidence that observed biological effects are PI3Kγ-specific rather than pan-Class I PI3K effects, this structural differentiation provides an orthogonal selectivity mechanism.

isoform selectivity selectivity pocket aza-isoindolinone PI3K off-target structure-based design

PI3Kgamma Inhibitor 2: Optimal Research and Industrial Application Scenarios Based on Validated Differentiation Evidence


Neuroinflammation and Multiple Sclerosis Preclinical Research

PI3Kγ inhibitor 2 is the only commercially available, well-characterized PI3Kγ-selective inhibitor with confirmed CNS penetration and validated efficacy in the murine EAE model of multiple sclerosis [1]. For academic and pharmaceutical research programs investigating the role of PI3Kγ in microglial activation, neuroinflammatory signaling, or demyelinating disease, this compound enables target engagement in the CNS compartment that non-brain-penetrant alternatives (AS-252424, CZC24832, IPI-549) cannot achieve. The oral bioavailability of Compound 16 further supports chronic dosing paradigms required for EAE studies, where daily dosing over 2–4 weeks is standard [1].

Orthogonal Pharmacological Validation of PI3Kγ-Dependent Phenotypes

When a research finding implicates PI3Kγ based on genetic knockout/knockdown or a single inhibitor chemotype, independent pharmacological confirmation using a structurally distinct inhibitor is essential to rule out compound-specific off-target effects. PI3Kγ inhibitor 2, with its aza-isoindolinone scaffold and novel selectivity pocket binding mode (confirmed by X-ray crystallography, PDB 6C1S) [2], provides an orthogonal chemotype relative to thiazolidinediones (AS-252424), triazolopyridines (CZC24832), and isoquinolinones (IPI-549) [3]. Concordant results across two structurally unrelated PI3Kγ inhibitors substantially strengthen the case for on-target PI3Kγ mechanism.

PI3Kγ Target Validation for CNS Drug Discovery Programs

For biopharmaceutical discovery teams considering PI3Kγ as a therapeutic target for CNS indications (multiple sclerosis, Alzheimer's disease neuroinflammation, CNS lupus), Compound 16 serves as an ideal tool compound for target validation studies due to its combination of high biochemical potency (Ki = 4 nM) [1], confirmed CNS exposure [1], and demonstrated in vivo efficacy in a disease-relevant CNS autoimmunity model [1]. These properties de-risk the translational hypothesis that PI3Kγ inhibition in the CNS compartment can produce therapeutic benefit—a hypothesis that cannot be tested with peripherally restricted PI3Kγ inhibitors such as IPI-549 [4].

Comparative PI3K Isoform Profiling in Immune Cell Function Studies

For immunology laboratories studying class I PI3K isoform contributions to specific immune cell functions (e.g., microglial cytokine release, T-cell polarization, neutrophil chemotaxis), Compound 16 provides the PI3Kγ-selective component of an isoform-selective inhibitor panel. Its structurally defined selectivity mechanism [2] enables comparison with isoform-selective inhibitors of PI3Kα (e.g., alpelisib), PI3Kβ (e.g., AZD6482), and PI3Kδ (e.g., idelalisib) to dissect isoform-specific signaling without the confounding pan-inhibition produced by compounds like wortmannin or LY294002, or the dual γ/δ activity of inhibitors such as TG100-115 (PI3Kγ IC50 = 83 nM, PI3Kδ IC50 = 235 nM) .

Quote Request

Request a Quote for PI3Kgamma inhibitor 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.